1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one
Overview
Description
1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methoxyphenyl group attached to a piperazine ring, and an ethanone functional group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxyphenylamine and piperazine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by reduction to form the final product. Common reagents include sodium cyanoborohydride and acetic acid, with the reaction typically carried out under reflux conditions.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batch reactors, where precise control of temperature and pH is maintained to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, often using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and ethanol (C2H5OH).
Substitution: Alkyl halides (R-X), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, often resulting in the formation of amines.
Substitution Products: Substituted piperazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.
Medicine: The compound has potential therapeutic applications, including the treatment of cardiovascular diseases and neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, leading to the activation or inhibition of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Urapidil: A similar compound used as an antihypertensive agent, with a slightly different structure and mechanism of action.
Oxetane: Another compound used in the synthesis of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one, highlighting the importance of oxetane derivatives in chemical synthesis.
2-Methoxyphenyl isocyanate: A chemoselective reagent used in amine protection/deprotection sequences, showcasing its utility in organic synthesis.
These similar compounds highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13-5-3-2-4-11(13)12(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJJRVFLEQSNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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